

Navigating YM-60828 Dosing Across Preclinical Thrombosis Models: A Technical Guide

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Compound of Interest

Compound Name: YM-60828-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a centralized resource for investigators utilizing YM-60828, a potent and selective Factor Xa inhibitor, in various animal models of thrombosis. This document offers a comprehensive overview of recommended dosage ranges, detailed experimental protocols, and troubleshooting FAQs to facilitate successful and reproducible antithrombotic studies.

Frequently Asked Questions (FAQs)

Q1: What is the general starting dosage for YM-60828 in a rat model of arterial thrombosis?

For an electrically-induced carotid artery thrombosis model in rats, an intravenous (i.v.) infusion of 1 mg/kg/h has been shown to be effective.^[1] For oral administration (p.o.), a dose of 30 mg/kg has demonstrated significant antithrombotic effects.^[1]

Q2: How should I adjust the dosage of YM-60828 when moving from a rat to a guinea pig model?

Direct dose-response studies in guinea pigs have shown that YM-60828 is highly effective in venous thrombosis and arterio-venous shunt models, while showing a less potent effect in a carotid artery thrombosis model.^[2] Researchers should consider the specific thrombosis model and may need to perform pilot studies to determine the optimal dose.

Q3: Is there established dosage information for YM-60828 in mouse or rabbit thrombosis models?

Published literature specifically detailing YM-60828 dosages in mouse and rabbit thrombosis models is limited. However, data from other Factor Xa inhibitors, such as apixaban in rabbits, can provide a starting point for dose-ranging studies.^{[3][4]} For instance, in a rabbit arteriovenous shunt model, apixaban has been used at doses ranging from 0.015 mg/kg to 1.5 mg/kg (bolus + infusion).^[3] It is crucial to conduct pilot studies to determine the efficacious and safe dose of YM-60828 in these species.

Q4: What are the key considerations when choosing an animal model of thrombosis for YM-60828 evaluation?

The choice of model depends on the research question. Arterial thrombosis models, such as the ferric chloride-induced carotid artery model, are relevant for studying conditions like stroke and myocardial infarction. Venous thrombosis models, like inferior vena cava ligation, are used to investigate deep vein thrombosis and pulmonary embolism. Arterio-venous shunt models create a more controlled environment to study thrombus formation on an artificial surface.

Q5: What is the mechanism of action of YM-60828?

YM-60828 is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, YM-60828 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.

Dosage Summary for YM-60828 in Animal Models

The following table summarizes the reported effective dosages of YM-60828 in various animal models of thrombosis. It is important to note that these are starting points, and optimal doses may vary depending on the specific experimental conditions.

Animal Model	Thrombosis Model	Route of Administration	Effective Dosage	Reference
Rat	Electrically-Induced Carotid Artery Thrombosis	Intravenous (infusion)	1 mg/kg/h	[1]
Electrically-Induced Carotid Artery Thrombosis	Oral	30 mg/kg	[1]	
Venous Thrombosis	Intravenous (bolus)	ID50: 0.0081 mg/kg		
Arterio-Venous Shunt	Intravenous (bolus)	ID50: 0.010 mg/kg		
Arterio-Venous Shunt	Intravenous (infusion)	ID50: 0.0087 mg/kg/h		
Guinea Pig	Venous Thrombosis	Not specified	Highly effective	[2]
Arterio-Venous Shunt	Not specified	Highly effective	[2]	
Carotid Artery Thrombosis	Not specified	Weaker effect	[2]	

ID50: The dose required to inhibit thrombus formation by 50%.

Detailed Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats

This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthetic (e.g., sodium pentobarbital)
- Surgical instruments (scissors, forceps, vessel clamps)
- Filter paper (2x5 mm)
- Ferric chloride (FeCl_3) solution (e.g., 50%)[5]
- Doppler flow probe

Procedure:

- Anesthetize the rat and place it in a supine position.
- Make a midline cervical incision and carefully expose the common carotid artery, separating it from the vagus nerve.
- Place a Doppler flow probe on the artery to monitor blood flow.
- Soak a piece of filter paper in the FeCl_3 solution and apply it to the surface of the carotid artery for a specified duration (e.g., 10 minutes).[5]
- Remove the filter paper and monitor blood flow for a set period (e.g., 60 minutes) to confirm thrombus formation and vessel occlusion.
- Administer YM-60828 (or vehicle control) at the desired dose and route prior to or after the injury, depending on the study design.

Arterio-Venous (AV) Shunt Thrombosis Model in Rats

This model assesses thrombus formation on a foreign surface under controlled blood flow.

Materials:

- Male Sprague-Dawley rats (250-300g)

- Anesthetic
- Polyethylene tubing of different diameters
- Silk suture
- Thrombogenic surface (e.g., a silk thread placed within the tubing)
- Syringes and infusion pump

Procedure:

- Anesthetize the rat and expose the carotid artery and jugular vein.
- Cannulate the carotid artery with one end of the polyethylene tubing and the jugular vein with the other end, creating an extracorporeal shunt.
- The shunt contains a removable section with a thrombogenic surface (e.g., a silk thread of a specific length).
- Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).
- Administer YM-60828 or vehicle via a cannulated femoral vein, typically as a continuous infusion starting before and continuing throughout the shunt procedure.
- After the designated time, clamp the shunt, remove the thrombogenic surface, and quantify the thrombus weight.

Visualizing the Mechanism and Workflow

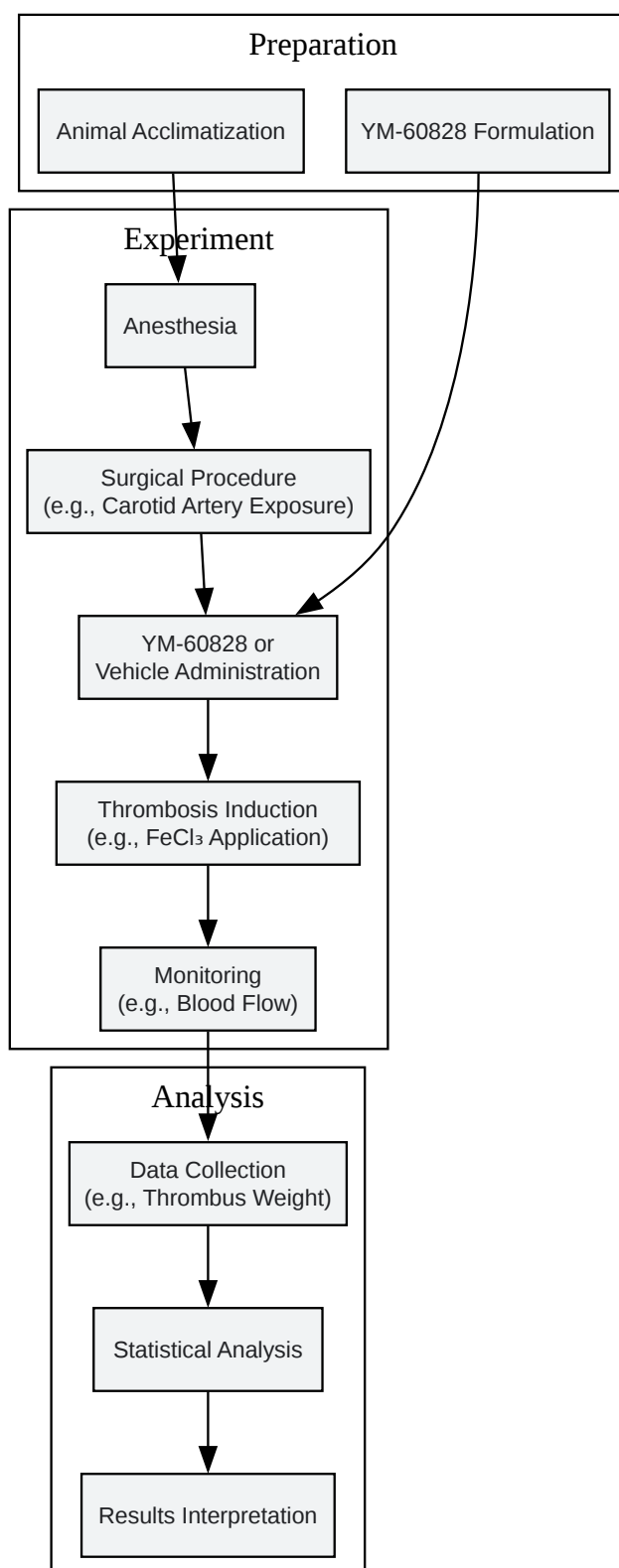
Signaling Pathway of YM-60828 Action

YM-60828 directly targets and inhibits Factor Xa, a key convergence point of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the downstream generation of thrombin and subsequent fibrin clot formation.

Caption: Mechanism of YM-60828 as a direct Factor Xa inhibitor in the coagulation cascade.

Experimental Workflow for Evaluating YM-60828

The following diagram outlines the typical experimental workflow for assessing the antithrombotic efficacy of YM-60828 in a preclinical model.



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Caption: General experimental workflow for preclinical evaluation of YM-60828.

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